molecular formula C24H29NO5 B11145516 2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one

2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one

Cat. No.: B11145516
M. Wt: 411.5 g/mol
InChI Key: WZQFJOCPGOOFNX-UHFFFAOYSA-N
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Description

2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one is a complex organic compound that features a unique structure combining a pyrrolidine ring, a benzo[c]pyrano[2,3-h]chromen core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[c]pyrano[2,3-h]chromen core, followed by the introduction of the pyrrolidine ring and other functional groups. Key steps include:

    Formation of the benzo[c]pyrano[2,3-h]chromen core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as esterification, reduction, or oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzo[c]pyrano[2,3-h]chromen and pyrrolidine-containing molecules. Examples include:

    Benzo[c]pyrano[2,3-h]chromen derivatives: These compounds share the core structure but differ in their functional groups.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents.

Uniqueness

The uniqueness of 2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

2,2-dimethyl-11-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-6-one

InChI

InChI=1S/C24H29NO5/c1-24(2)10-9-17-18(30-24)13-19(28-14-20(26)25-11-5-6-12-25)21-15-7-3-4-8-16(15)23(27)29-22(17)21/h13H,3-12,14H2,1-2H3

InChI Key

WZQFJOCPGOOFNX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)N4CCCC4)C5=C(CCCC5)C(=O)O3)C

Origin of Product

United States

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